molecular formula C8H13NO3 B13215676 4-(Oxan-4-yl)-1,3-oxazolidin-2-one

4-(Oxan-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B13215676
M. Wt: 171.19 g/mol
InChI Key: VQOQPEJVYVNLNF-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-1,3-oxazolidin-2-one is an organic compound that features a unique structure combining an oxane ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-1,3-oxazolidin-2-one typically involves the reaction of oxane derivatives with oxazolidinone precursors. One common method is the cyclization of oxane-4-carboxylic acid with 2-aminoethanol under acidic conditions to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to oxazolidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane or oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxane-4-carboxylic acid derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted oxane and oxazolidinone derivatives.

Scientific Research Applications

4-(Oxan-4-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)pentanedioic acid: Another oxane derivative with different functional groups.

    Tetrahydropyran: A simpler oxane compound without the oxazolidinone ring.

    Oxan-4-ylmethanol: An oxane derivative with a hydroxymethyl group.

Uniqueness

4-(Oxan-4-yl)-1,3-oxazolidin-2-one is unique due to its combination of oxane and oxazolidinone rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(oxan-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c10-8-9-7(5-12-8)6-1-3-11-4-2-6/h6-7H,1-5H2,(H,9,10)

InChI Key

VQOQPEJVYVNLNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2COC(=O)N2

Origin of Product

United States

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